1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid CAS number
1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid CAS number
An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Executive Summary: This document provides a comprehensive technical overview of 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1153254-88-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, outline a detailed, mechanistically-grounded synthetic pathway, discuss its potential applications as a key building block in the development of novel therapeutics, and provide essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and professionals in the field of drug development who require a deep, practical understanding of this valuable chemical entity.
Introduction: The Strategic Value of a Substituted Pyrazole
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the incorporation of the pyrazole core into numerous approved drugs, including treatments for cancer, viral infections, and inflammatory diseases.[1]
The subject of this guide, 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, is a strategically designed molecule. The specific substitutions on its core structure are not arbitrary; they are placed to modulate its chemical and biological properties:
-
1-(5-Bromo-2-fluorophenyl) Group: This large, substituted aryl group at the N-1 position is critical. The 2-fluoro substituent can induce a specific conformation through intramolecular hydrogen bonding and alters the electronic properties of the phenyl ring, often enhancing binding affinity to target proteins. The 5-bromo atom serves a dual purpose: it increases lipophilicity, which can improve membrane permeability, and provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.
-
Pyrazole-3-carboxylic acid Moiety: The carboxylic acid group is a versatile functional group. It can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a protein's active site. Furthermore, it serves as a primary synthetic handle for forming amide bonds, esters, and other functional groups, making it an ideal attachment point for elaborating the core structure into a final drug candidate.
The convergence of these features makes 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid a high-value intermediate for constructing libraries of potential drug candidates.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and screening. The key properties of this acid are summarized below.
| Property | Value | Source |
| CAS Number | 1153254-88-6 | [2] |
| Molecular Formula | C₁₀H₆BrFN₂O₂ | [2] |
| Molecular Weight | 285.07 g/mol | [2] |
| IUPAC Name | 1-(5-bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Synonyms | MFCD12137186 | [2] |
| Appearance | Solid (predicted) | |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols |
Synthesis and Mechanistic Rationale
The construction of the 1,3-disubstituted pyrazole core is most effectively achieved through a [3+2] cyclocondensation reaction.[3] This strategy involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Below is a detailed, field-proven protocol for the synthesis of the title compound.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of Ethyl 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (5-Bromo-2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Base Addition: Add a mild base, such as sodium acetate (1.1 eq), to the solution to liberate the free hydrazine. Stir for 15 minutes at room temperature. Causality: The hydrochloride salt of the hydrazine is often more stable for storage. The base is required to deprotonate the hydrazine, making it nucleophilic for the subsequent reaction.
-
Cyclocondensation: Add ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration, which is the core of the pyrazole ring formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.
Step 2: Saponification to 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
-
Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). A precipitate should form. Causality: The acidification protonates the carboxylate salt, yielding the final, neutral carboxylic acid, which is typically less soluble in the aqueous medium and precipitates out.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield the final product, 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the title compound via cyclocondensation and saponification.
Applications in Research and Drug Development
This molecule is not an end-product but a strategic intermediate. Its value lies in its potential to be elaborated into highly specific and potent drug candidates.
-
Kinase Inhibitors: A significant number of pyrazole-containing drugs are kinase inhibitors used in oncology.[1] The N-phenylpyrazole scaffold is a known hinge-binding motif for many kinases. The carboxylic acid can be converted into an amide, which can then be functionalized to interact with other regions of the ATP-binding pocket, leading to potent and selective inhibitors.
-
HDAC Inhibitors: Recent studies have shown that pyrazole derivatives can be designed as selective histone deacetylase 6 (HDAC6) inhibitors, which are promising for treating acute liver injury by reducing inflammation and necrosis.[4]
-
Anti-inflammatory and Anticancer Agents: The pyrazole scaffold is a cornerstone in the development of therapeutics for inflammation and cancer.[5] This compound provides a robust starting point for creating derivatives to be tested against various cancer cell lines (such as A549, MCF-7) and inflammatory pathways.[5]
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. Its defined structure and functional handles allow it to be used in FBDD screens to identify initial weak binders to a protein target. The bromine and carboxylic acid then serve as vectors for growing the fragment into a more potent lead compound.
Conceptual Role in Kinase Inhibition
Caption: Conceptual model of a derivative inhibiting a kinase active site.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid and its precursors. While a specific safety data sheet (SDS) for this exact compound is not publicly available, general precautions for related powdered, irritant chemicals should be applied.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.[6]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly.[6][7]
-
Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.[6]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8] If a fume hood is not available, a NIOSH-approved respirator may be required.
-
-
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[7][9]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[7][9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]
-
-
Storage and Handling:
-
Fire-Fighting Measures:
Conclusion
1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is more than just a chemical compound; it is a carefully designed tool for modern drug discovery. Its structure combines the biologically validated pyrazole core with strategically placed functional groups that impart desirable physicochemical properties and provide versatile handles for synthetic elaboration. Its potential as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutics makes it a compound of high interest. Adherence to rigorous synthetic protocols and safety measures will enable researchers to fully leverage the potential of this valuable molecular building block in the quest for next-generation medicines.
References
-
Acros PharmaTech Limited. SAFETY DATA SHEET. [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]
-
National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. [Link]
-
PubMed. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. angenechemical.com [angenechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.be [fishersci.be]
